molecular formula C11H14O B13946230 2-Isopropyl-5-methylbenzaldehyde

2-Isopropyl-5-methylbenzaldehyde

Cat. No.: B13946230
M. Wt: 162.23 g/mol
InChI Key: VDGRYGKGIKVILA-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, characterized by the presence of an isopropyl group at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to formylation using the Gattermann-Koch reaction, which introduces the formyl group (-CHO) onto the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and process intensification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-Isopropyl-5-methylbenzoic acid.

    Reduction: 2-Isopropyl-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Isopropyl-5-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylbenzaldehyde is primarily related to its ability to undergo electrophilic aromatic substitution reactions. The presence of the isopropyl and methyl groups on the benzene ring influences the reactivity and orientation of these reactions. The aldehyde group can also participate in nucleophilic addition reactions, forming various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylbenzaldehyde: Lacks the methyl group at the fifth position.

    5-Methylbenzaldehyde: Lacks the isopropyl group at the second position.

    Benzaldehyde: Lacks both the isopropyl and methyl groups.

Uniqueness

2-Isopropyl-5-methylbenzaldehyde is unique due to the combined presence of both the isopropyl and methyl groups, which significantly influence its chemical reactivity and properties. This combination allows for specific applications in synthesis and research that are not possible with the simpler analogs.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

5-methyl-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-8H,1-3H3

InChI Key

VDGRYGKGIKVILA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)C=O

Origin of Product

United States

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